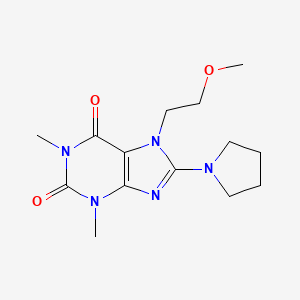![molecular formula C24H23N5O4 B2472809 2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380194-17-0](/img/structure/B2472809.png)
2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the pyrrolidine and azetidine intermediates, followed by their coupling with the pyridazinone moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to reduce costs and improve efficiency. This often involves the use of continuous flow reactors, automated systems, and scalable reaction conditions. The goal is to achieve high purity and yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-{1-[1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one shares structural similarities with other pyridazinone derivatives and azetidine-containing compounds.
Chalcones: These compounds have a similar aromatic structure and are known for their biological activities.
Salicylic Acid Derivatives: These compounds also exhibit similar pharmacological properties and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-[1-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-33-20-4-2-3-18(12-20)28-13-17(11-23(28)31)24(32)27-14-19(15-27)29-22(30)6-5-21(26-29)16-7-9-25-10-8-16/h2-10,12,17,19H,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZIZJASORUVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)
![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2472729.png)

![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)





![(3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2472741.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2472743.png)

![N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)
